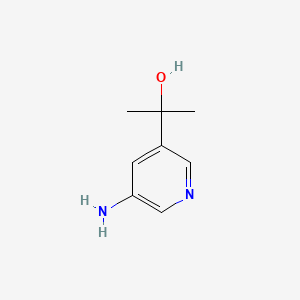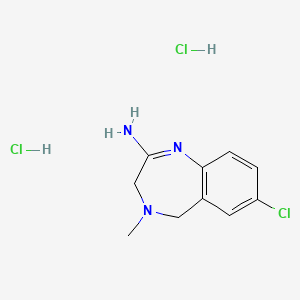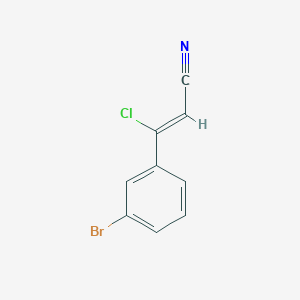
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to an acrylonitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile typically involves the reaction of 3-bromobenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for nitrile reduction.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
(Z)-3-(3-Chlorophenyl)-3-chloroacrylonitrile: Similar structure but with a chlorine atom instead of bromine.
(Z)-3-(3-Bromophenyl)-3-fluoroacrylonitrile: Similar structure but with a fluorine atom instead of chlorine.
(Z)-3-(3-Bromophenyl)-3-methylacrylonitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is unique due to the combination of bromine, chlorine, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H5BrClN |
|---|---|
分子量 |
242.50 g/mol |
IUPAC名 |
(Z)-3-(3-bromophenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-4,6H/b9-4- |
InChIキー |
JZJCYJBZOSJAOO-WTKPLQERSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C(=C/C#N)/Cl |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



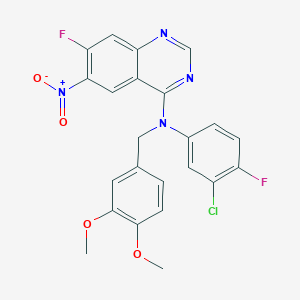

![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)
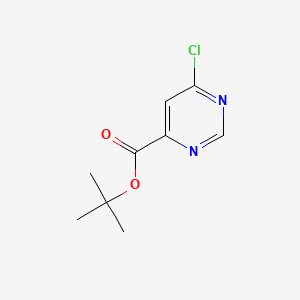

![Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13895871.png)
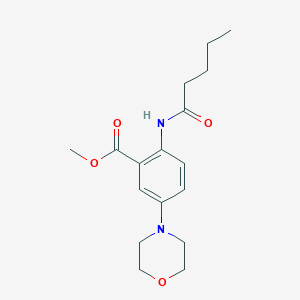
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-triisopropylsilyloxy-phenyl]propanoate](/img/structure/B13895881.png)
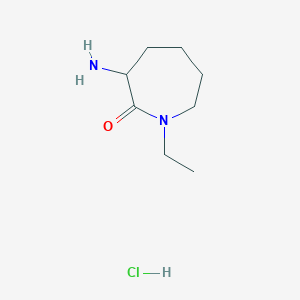
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)

